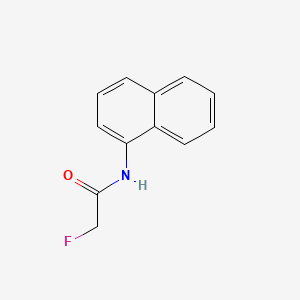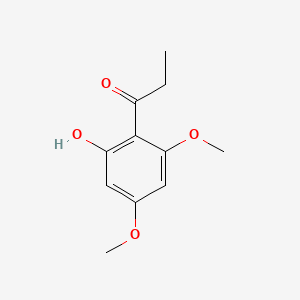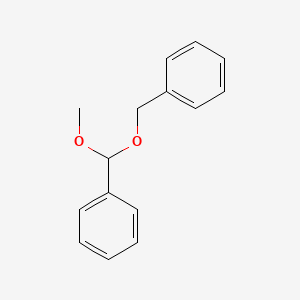
Benzaldehyde Benzyl Methyl Acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde Benzyl Methyl Acetal is an organic compound derived from benzaldehyde. It is commonly used as a protecting group in organic synthesis due to its stability and reactivity. This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde Benzyl Methyl Acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol. This reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where benzaldehyde and methanol are fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the acetal from the by-products and unreacted starting materials .
Types of Reactions:
Reduction: The compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), Palladium chloride (PdCl₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Methyl lithium (MeLi), Boron trifluoride etherate (BF₃·OEt₂)
Major Products Formed:
Oxidation: Benzoic acid, Methyl benzoate
Reduction: Benzyl alcohol
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzaldehyde Benzyl Methyl Acetal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for aldehydes in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde Benzyl Methyl Acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, allowing for the controlled release of the aldehyde group . This property makes it valuable in multi-step organic syntheses where selective protection and deprotection are required.
Comparison with Similar Compounds
Benzaldehyde Dimethyl Acetal: Similar in structure but with two methoxy groups instead of one methoxy and one benzyl group.
Benzyl Methyl Ether: Another derivative of benzaldehyde, used in different synthetic applications.
Uniqueness: Benzaldehyde Benzyl Methyl Acetal is unique due to its specific reactivity and stability, which makes it an excellent protecting group in organic synthesis. Its ability to undergo selective reactions without affecting other functional groups sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[methoxy(phenyl)methoxy]methylbenzene |
InChI |
InChI=1S/C15H16O2/c1-16-15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI Key |
MZBKZYYUFWUURS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
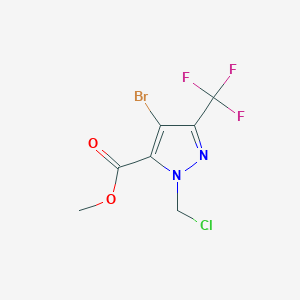
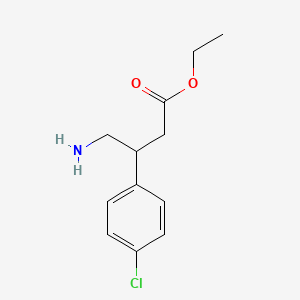

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)

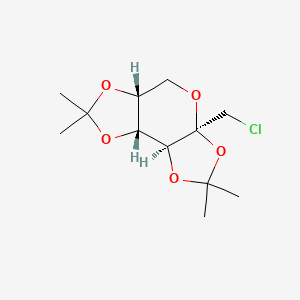
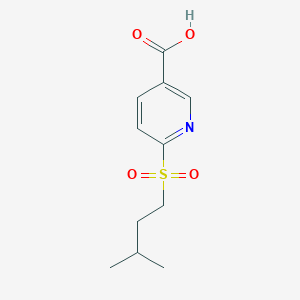
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)

